Ácido 2-Metoxiquinolina-6-carboxílico

Descripción general

Descripción

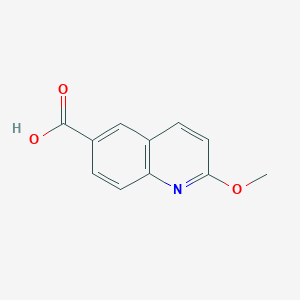

2-Methoxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the second position and a carboxylic acid group at the sixth position on the quinoline ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Methoxyquinoline-6-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential as P-glycoprotein inhibitors, which are vital in overcoming drug resistance in cancer treatments. A study demonstrated that certain derivatives exhibited significant inhibition of P-glycoprotein, highlighting their potential as effective cancer therapeutics .

Case Study: P-Glycoprotein Inhibition

- Objective : Evaluate the cytotoxic activity and P-glycoprotein inhibition of synthesized quinoline derivatives.

- Methodology : Compounds were tested against multidrug-resistant gastric carcinoma cells.

- Results : Derivatives showed lower toxicity and significant inhibition of drug efflux compared to standard treatments like verapamil .

Development of Fluorescent Dyes

The compound is also utilized in the development of fluorescent dyes for biological imaging. These dyes enhance visibility in cellular studies, making them invaluable for research in cell biology and biochemistry. The ability to track biological processes in real-time provides insights into cellular functions and interactions.

Corrosion Inhibition

2-Methoxyquinoline-6-carboxylic acid has been identified as an effective corrosion inhibitor for metals. Its application in protective coatings helps prevent metal degradation, which is crucial in various industrial settings. The compound's effectiveness surpasses that of traditional corrosion inhibitors, making it a preferred choice for enhancing the longevity of metal structures .

Organic Electronics

In the field of organic electronics, 2-methoxyquinoline-6-carboxylic acid contributes to the production of organic semiconductors. These materials are essential for advancements in flexible electronics and solar cells. The compound's unique properties facilitate the development of innovative electronic devices that are lightweight and adaptable .

Material Science Research

Research into new materials often incorporates 2-methoxyquinoline-6-carboxylic acid due to its potential to create novel composites with unique properties. This application is particularly relevant in developing advanced materials that can meet specific performance criteria across various industries.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis; P-glycoprotein inhibitors | Overcomes drug resistance |

| Fluorescent Dyes | Development for biological imaging | Enhanced visibility in cellular studies |

| Corrosion Inhibition | Effective metal protection against degradation | Superior performance over traditional inhibitors |

| Organic Electronics | Role in producing organic semiconductors | Supports advancements in flexible electronics |

| Material Science | Exploration for novel composites | Potential for unique material properties |

Mecanismo De Acción

Mode of Action

Without identified targets, the mode of action of 2-Methoxyquinoline-6-carboxylic acid remains unclear. It is likely that the compound interacts with its targets via non-covalent interactions, such as hydrogen bonding or pi-stacking, given its aromatic ring and carboxylic acid group .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted .

Pharmacokinetics

Its molecular weight (2032 g/mol) and polar functional groups suggest it may have reasonable bioavailability .

Result of Action

The molecular and cellular effects of 2-Methoxyquinoline-6-carboxylic acid’s action are currently unknown due to the lack of studies on this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxyquinoline-6-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and interactions with its targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinoline-6-carboxylic acid typically involves the methoxylation of quinoline derivatives followed by carboxylation. One common method includes the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate under reflux conditions to form the intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of 2-Methoxyquinoline-6-carboxylic acid .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

Reduction: Reduction reactions can convert it into 2-methoxyquinoline.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline-6-carboxylic acid.

Reduction: 2-Methoxyquinoline.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparación Con Compuestos Similares

- 2-Methylquinoline-6-carboxylic acid

- 6-Methoxyquinoline-4-carboxylic acid

- 2-Chloroquinoline-3-carbaldehyde

Comparison: 2-Methoxyquinoline-6-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical properties and biological activities compared to its analogs. For instance, the methoxy group enhances its solubility and reactivity, while the carboxylic acid group contributes to its ability to form salts and esters .

Actividad Biológica

2-Methoxyquinoline-6-carboxylic acid is a derivative of quinoline, a compound recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of 2-Methoxyquinoline-6-carboxylic acid, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C_11H_9NO_3

- Molecular Weight : 203.19 g/mol

- Structure : Contains a methoxy group and a carboxylic acid group on the quinoline ring, enhancing its solubility and reactivity.

The exact mode of action of 2-Methoxyquinoline-6-carboxylic acid remains largely undefined. However, it is hypothesized to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking due to its aromatic nature and functional groups.

Biochemical Pathways

Currently, there is insufficient data to determine the specific biochemical pathways affected by this compound. Its interactions may be influenced by environmental factors like pH and temperature, which could affect stability and efficacy.

Antimicrobial Properties

Research indicates that compounds related to 2-Methoxyquinoline-6-carboxylic acid exhibit antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential applications in treating infections caused by resistant strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives, including 2-Methoxyquinoline-6-carboxylic acid. For example, synthesized carboxylic acid analogs demonstrated significant in vitro cytotoxicity against cancer cell lines. One particular analog showed higher cytotoxic activity compared to others tested, indicating that structural modifications can enhance efficacy .

Study on Anticancer Activity

A study focused on 3'-fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid revealed that it exhibited potent cytotoxic effects against cancer cells. The mechanism was suggested to involve tubulin binding, akin to established antimitotic agents like taxol .

Antimicrobial Screening

In another study, various quinoline derivatives were screened for their antibacterial properties. The results indicated that certain modifications in the quinoline structure significantly enhanced antibacterial efficacy against resistant strains .

Research Applications

2-Methoxyquinoline-6-carboxylic acid serves multiple roles in scientific research:

- Chemical Synthesis : Acts as a building block for more complex quinoline derivatives.

- Biochemical Assays : Used as a probe in enzyme interaction studies.

- Pharmaceutical Development : Potential therapeutic applications due to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline-6-carboxylic acid | Methyl group enhances solubility | Moderate antibacterial |

| 6-Methoxyquinoline-4-carboxylic acid | Methoxy group increases reactivity | Anticancer properties |

| 2-Chloroquinoline-3-carbaldehyde | Chlorine substitution alters chemical behavior | Limited antibacterial |

This table illustrates how structural variations impact biological activity among related compounds.

Propiedades

IUPAC Name |

2-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-5-3-7-6-8(11(13)14)2-4-9(7)12-10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVQFJMYODEUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99472-03-4 | |

| Record name | 2-methoxyquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.